N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Overview
Description
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds known as triazines. This compound exhibits significant potential in various scientific fields, including chemistry, biology, medicine, and industry, due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can be carried out through multiple synthetic pathways. One common method involves the nucleophilic substitution reaction of 4-(dimethylamino)-6-morpholino-1,3,5-triazine with an appropriate acylating agent like 2-(2,5-dioxopyrrolidin-1-yl)acetamide. The reaction typically takes place in the presence of a suitable solvent and a catalyst under controlled temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods: For industrial-scale production, the synthetic process may be adapted to continuous flow techniques, enhancing efficiency and scalability. Additionally, the use of automated reactors and optimized reaction parameters ensures the consistent quality and high yield of the final product.
Chemical Reactions Analysis
Types of Reactions: N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide undergoes various chemical reactions, such as:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced analogs of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed, introducing new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Suitable nucleophiles or electrophiles, in the presence of catalysts or under specific conditions, facilitate substitution reactions.
Major Products Formed: The major products depend on the type of reaction and the specific reagents used. For instance, oxidation may yield higher oxidation state derivatives, while reduction might produce amines or alcohols.
Scientific Research Applications
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme functions.
Medicine: It holds potential as a drug precursor or an active pharmaceutical ingredient in the development of new therapeutics.
Industry: It is employed in the manufacture of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide exerts its effects involves interaction with molecular targets through specific pathways. The triazine ring allows the compound to act as an electron donor or acceptor, facilitating binding to enzymes or receptors and modulating their activity.
Comparison with Similar Compounds
N-(4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)acetamide
N-(4-(morpholino)-6-(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide
Each of these compounds exhibits distinct characteristics, but the combination of functional groups in N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide provides unique advantages in various applications.
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Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O4/c1-21(2)15-18-11(19-16(20-15)22-5-7-27-8-6-22)9-17-12(24)10-23-13(25)3-4-14(23)26/h3-10H2,1-2H3,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPZLHKWEPSWOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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